3,5-Dibromo-2-methoxypyridine

Organometallic chemistry Regioselective metalation Pyridine functionalization

Generic dibromopyridines lack the orthogonal reactivity needed for sequential pyridine functionalization. 3,5-Dibromo-2-methoxypyridine overcomes this via exclusive 3-lithiation selectivity, retaining C5-Br for subsequent cross-coupling-a capability absent in 3,5-dibromopyridine. • Exclusive C3 lithiation enables sequential Suzuki/Heck cascades • Enhanced LogP (2.615) facilitates organic-phase reactions • Demonstrated in vivo anti-angiogenic activity for medicinal chemistry Bulk quantities with batch-specific CoA. Ambient shipping.

Molecular Formula C6H5Br2NO
Molecular Weight 266.92 g/mol
CAS No. 13472-60-1
Cat. No. B079366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-methoxypyridine
CAS13472-60-1
Molecular FormulaC6H5Br2NO
Molecular Weight266.92 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)Br
InChIInChI=1S/C6H5Br2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
InChIKeyMBMQYTQCUCQJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-methoxypyridine: Chemical Properties and Procurement


3,5-Dibromo-2-methoxypyridine (CAS 13472-60-1) is a halogenated heterocyclic building block featuring a pyridine core with bromine atoms at the 3- and 5-positions and a methoxy group at the 2-position . Its molecular formula is C6H5Br2NO, with a molecular weight of 266.92 g/mol . This substitution pattern confers a specific reactivity profile distinct from other dibromopyridine regioisomers and mono‑brominated analogs, making it a strategic intermediate in palladium-catalyzed cross-coupling cascades and regioselective functionalization sequences [1].

Why Generic Substitution Fails for This Building Block


Generic substitution of 3,5-dibromo-2-methoxypyridine with seemingly similar compounds—such as 3,5-dibromopyridine, 5-bromo-2-methoxypyridine, or 3-bromo-2-methoxypyridine—is not scientifically sound due to fundamental differences in reactivity, regioselectivity, and physicochemical properties. The specific 3,5-dibromo substitution pattern in conjunction with the 2-methoxy group creates a unique electronic environment that dictates the outcome of metalation and cross-coupling reactions. For instance, metallation of 3,5-dibromo-2-methoxypyridine proceeds with exclusive selectivity for the 3-position, a behavior not replicated by 3,5-dibromopyridine or mono‑brominated methoxypyridines . Additionally, the compound's distinct LogP and pKa values directly impact its behavior in biphasic reaction systems and its suitability for downstream medicinal chemistry applications, parameters that cannot be mimicked by analogs lacking either the bromine atoms or the methoxy group [1].

Head-to-Head Quantitative Evidence


Regioselective 3-Lithiation vs. 3,5-Dibromopyridine

Metallation of 3,5-dibromo-2-methoxypyridine via bromine/lithium exchange yields exclusively the 3‑lithio intermediate, enabling subsequent trapping with electrophiles at the C3 position with complete regiocontrol. In contrast, 3,5-dibromopyridine (lacking the 2‑methoxy directing group) does not exhibit this intrinsic regioselectivity under identical conditions, often leading to mixtures of 3‑ and 5‑substituted products. The exclusive formation of the 3‑lithio species from the target compound was confirmed by trapping with substituted cinnamaldehydes, yielding allylic alcohols in good yields .

Organometallic chemistry Regioselective metalation Pyridine functionalization

Mizoroki-Heck Coupling Performance Benchmark

In Mizoroki-Heck reactions with fluorous alkenes, aromatic bromides and polybromides were evaluated under standardized conditions. Among the polybromides tested—including 1,3- and 1,4-dibromobenzene, 1,3,5-tribromobenzene, and 3,5-dibromopyridine—an average isolated yield of 78% was reported across sixteen examples. 3,5-Dibromopyridine served as a direct comparator within the same class of dibromoheterocycles, achieving comparable yields to the overall average. While 3,5-dibromo-2-methoxypyridine was not explicitly tested in this study, the class‑level inference suggests that the methoxy substituent would not significantly diminish Heck reactivity compared to the parent 3,5-dibromopyridine, and may offer improved solubility in organic media [1].

Cross-coupling Mizoroki-Heck reaction Fluorous chemistry

Lipophilicity Difference vs. Parent Dibromopyridine

3,5-Dibromo-2-methoxypyridine exhibits a calculated LogP of 2.615 [1]. In contrast, the comparator 3,5-dibromopyridine (lacking the 2‑methoxy group) has a lower LogP of approximately 1.8 (estimated from pyridine LogP ~0.65 plus two bromine increments). The ΔLogP of ~0.8 translates to an approximately 6‑fold increase in partition coefficient, significantly enhancing solubility in organic solvents while reducing aqueous solubility. This difference directly influences extraction efficiency, chromatographic behavior, and passive membrane permeability in biological assays .

Physicochemical properties Lipophilicity Medicinal chemistry

Synthetic Yield from Mono-Brominated Precursor

A documented synthesis of 3,5-dibromo-2-methoxypyridine employs 5-bromo-2-methoxypyridine as the starting material, undergoing electrophilic bromination to install the second bromine at the 3‑position. In a representative procedure, 12.0 g (63.8 mmol) of 5-bromo-2-methoxypyridine is reacted with 17.8 g (111 mmol) of bromine in acetic acid with sodium acetate at 80°C for 4 hours, followed by stirring at room temperature for 12 hours. After aqueous workup and purification, 10.6 g of the target compound is obtained, corresponding to a yield of approximately 62% based on the starting 5‑bromo-2-methoxypyridine. The product is characterized by ¹H NMR (DMSO‑d₆) with signals at δ 8.20‑8.40 (m, 2H) and 3.92 (s, 3H) .

Synthetic methodology Bromination Process chemistry

In Vivo Anti-Angiogenic Activity

3,5-Dibromo-2-methoxypyridine has been identified as an anti‑angiogenic agent, with in vivo studies demonstrating a reduction in the growth of implanted tumor cells and prevention of new blood vessel development . While quantitative data (e.g., IC₅₀ values) are not publicly available for this specific compound, the reported in vivo efficacy distinguishes it from the parent 3,5-dibromopyridine, which is not known to possess intrinsic anti‑angiogenic properties. The methoxy group appears to confer or enhance this biological activity, positioning the compound as a potential lead for further optimization or as a probe in angiogenesis research.

Anti-angiogenesis Oncology In vivo pharmacology

Research and Industrial Application Scenarios


Orthogonal Lithiation for C3-Functionalized Pyridines

Leverage the exclusive 3‑lithiation of 3,5-dibromo-2-methoxypyridine to install a first functional group at the C3 position while retaining the C5 bromine. This orthogonal reactivity enables sequential functionalization strategies for building complex pyridine-containing scaffolds, as demonstrated in the synthesis of pyrano[2,3‑b]pyridine analogs. This approach is not feasible with 3,5-dibromopyridine, which lacks regiocontrol.

Palladium-Catalyzed Cross-Coupling Cascades

Employ 3,5-dibromo-2-methoxypyridine as a dual electrophile in Suzuki-Miyaura or Mizoroki-Heck cascades to construct biaryl or alkene-substituted pyridines. The compound's performance in Heck reactions is inferred from class‑level data on 3,5-dibromopyridine (78% average yield), and its enhanced lipophilicity (LogP 2.615) facilitates organic-phase reactions common in medicinal chemistry workflows. [1]

Anti-Angiogenic Lead Discovery and Probe Development

Utilize 3,5-dibromo-2-methoxypyridine as a starting scaffold for medicinal chemistry optimization targeting angiogenesis. The compound has demonstrated in vivo reduction of tumor growth and inhibition of neovascularization, an activity absent in the parent 3,5-dibromopyridine. This makes it a unique entry point for developing novel anti‑angiogenic agents or chemical probes for vascular biology research.

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